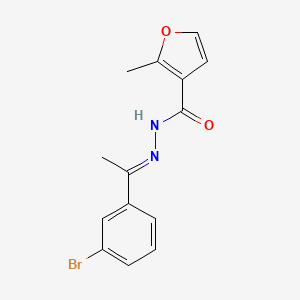
N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group, a furohydrazide moiety, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-3-furohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the furohydrazide moiety may contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1-(3-Bromophenyl)ethylidene)-2-(2-thienyl)aceto hydrazide
- N’-(1-(3-Bromophenyl)ethylidene)isonicotinohydrazide
Uniqueness
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H13BrN2O2 |
|---|---|
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9(11-4-3-5-12(15)8-11)16-17-14(18)13-6-7-19-10(13)2/h3-8H,1-2H3,(H,17,18)/b16-9+ |
InChI-Schlüssel |
GJXUPKPLMKKADW-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


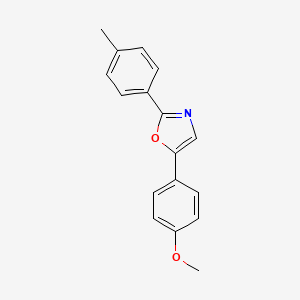
![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)
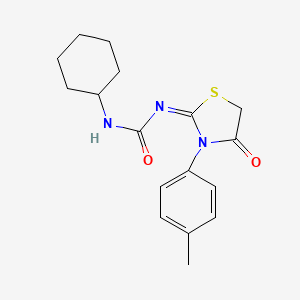

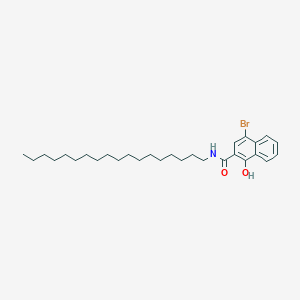
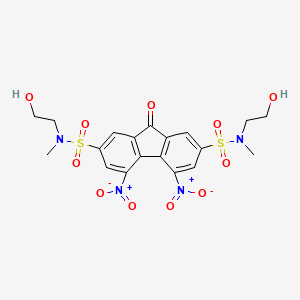

![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)
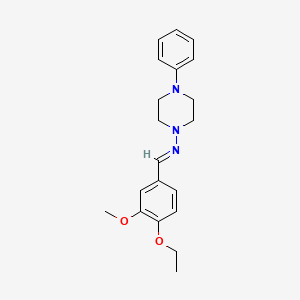
![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)

